molecular formula C34H51F5O3S B1433337 (7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one CAS No. 415927-29-6

(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one

Cat. No.: B1433337
CAS No.: 415927-29-6
M. Wt: 634.8 g/mol
InChI Key: VAFUQFCTCUWBQD-YPTRIRRJSA-N
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Description

The compound “(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one” is a synthetic steroidal derivative with a structurally complex estrane backbone. Key features include:

  • 7α-Substituent: A nonyl chain (C9) linked via a thioether (-S-) to a 4,4,5,5,5-pentafluoropentyl group. The fluorine atoms confer metabolic stability and hydrophobic character .
  • Core structure: Estr-4-en-3-one, a ketone at position 3, common in steroidal pharmaceuticals.

Properties

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h22,24,27-31H,3-21H2,1-2H3/t24-,27+,28-,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFUQFCTCUWBQD-YPTRIRRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415927-29-6
Record name Estr-4-en-3-one, 17-(acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]-, (7α,17β)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,13S,17S)-13-methyl-3-oxo-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-2,3,6,7,8,9,10,11,12,13,14,15,16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate
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Biological Activity

The compound (7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one, also known as Fulvestrant (CAS No. 415927-29-6), is a synthetic estrogen receptor antagonist. It is primarily utilized in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H51F5O3S
  • Molecular Weight : 634.8 g/mol
  • Purity : Typically 95% .

Fulvestrant acts as a selective estrogen receptor degrader (SERD). Upon binding to the estrogen receptor (ER), it induces a conformational change that promotes the degradation of the receptor. This mechanism effectively reduces the estrogen-mediated signaling pathways that contribute to tumor growth in breast cancer .

Antitumor Effects

Fulvestrant has been shown to significantly inhibit the growth of estrogen-dependent tumors. In vitro studies have demonstrated that it can reduce cell proliferation in various breast cancer cell lines by inducing apoptosis and cell cycle arrest .

Pharmacodynamics

Fulvestrant exhibits a dose-dependent response in inhibiting tumor growth. Research indicates that higher doses correlate with increased efficacy in reducing tumor size and improving survival rates in animal models .

Case Studies and Clinical Research

  • Clinical Trials : A pivotal study compared Fulvestrant with Anastrozole in postmenopausal women with ER-positive breast cancer. Results indicated that Fulvestrant provided a significant improvement in progression-free survival compared to Anastrozole .
  • Combination Therapy : Research has explored the efficacy of Fulvestrant in combination with other agents such as CDK4/6 inhibitors. A study found that this combination led to enhanced antitumor activity and prolonged progression-free survival .

Safety Profile

Fulvestrant is associated with several side effects, including hot flashes, nausea, and injection site reactions. The compound's safety profile is generally favorable; however, monitoring for potential adverse effects remains crucial during treatment .

Data Table: Summary of Biological Activity

Parameter Value
Molecular Weight634.8 g/mol
Mechanism of ActionEstrogen Receptor Degrader
Primary UseHormone Receptor-Positive Breast Cancer
Common Side EffectsHot flashes, nausea
Clinical EfficacyImproved progression-free survival

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below highlights critical differences between the target compound and related derivatives:

Compound Name Substituent at Position 7 Substituent at Position 17 Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl Acetyloxy (ester) ~630–633 (estimated) Thioether, ketone, ester High lipophilicity; fluorinated
CAS 875573-69-6 9-(4,4,5,5,5-pentafluoropentyl)sulfinyl nonyl Oxyethyl (ether) 632.81 Sulfoxide, diol, ether Sulfinyl enhances polarity
21-Methylnorethisterone Methyl 1-Propyne (alkyne) 312.49 Alkyne, ketone Reproductive toxicity reported
Nortestosterone decylate N/A Decyl ester ~466 (estimated) Ester, ketone Sustained-release formulation
17α-(2',3'-Dichloromethylene) derivative Halogenated methylene Acetyloxy ~650 (estimated) Halogenated alkene, ester Steric effects alter receptor binding
Key Observations:
  • Thioether vs.
  • Fluorination: The pentafluoropentyl group increases hydrophobic interactions and resistance to enzymatic breakdown, a significant advantage over non-fluorinated analogs like nortestosterone decylate .
  • Ester vs. Ether/Pro-drug Design : The 17β-acetyloxy group contrasts with oxyethyl (ether) or decyl ester moieties, balancing solubility and controlled hydrolysis rates .

Preparation Methods

Preparation of Side Chain Intermediate

  • Synthesis of 9-(dimethyl-t-butylsilyloxy) nonyl bromide : Starting from 9-bromo-1-nonanol, protection of the hydroxyl group is achieved using tert-butyldimethylsilyl chloride in the presence of imidazole and methylene chloride solvent. This yields the silyl-protected bromide intermediate.

  • Formation of Grignard reagent : The protected bromide is reacted with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent, 9-(dimethyl-t-butylsilyloxy) nonyl magnesium bromide.

Coupling to Estrone Derivative

  • The Grignard reagent is reacted in situ with 17beta-acetyloxy estra-4,6-diene-3-one in the presence of copper(I) iodide catalyst at low temperatures (-30° to -40°C). This step introduces the nonyl side chain to the steroid nucleus at the 7-position, favoring the alpha orientation.

Introduction of the Pentafluoropentylthio Group

  • The intermediate bearing the 7-position nonyl group with a leaving group (e.g., bromide) is reacted with 4,4,5,5,5-pentafluoro-1-pentanethiol in the presence of sodium hydroxide and solvents such as acetonitrile or N,N-dimethylacetamide at 25-30°C. This nucleophilic substitution replaces the leaving group with the pentafluoropentylthio moiety, forming the thioether linkage.

Oxidation and Final Functionalization

  • The thioether intermediate is subjected to oxidation using hydrogen peroxide in the presence of acetic acid and ethyl acetate at 20-30°C to achieve the desired oxidation state, ensuring the correct sulfinyl or thioether functionality.

  • Acetylation at the 17beta-hydroxyl group is performed using acetic anhydride and catalysts such as lithium bromide and copper(II) bromide in acetonitrile at 15-20°C to yield the acetyloxy group.

Purification and Yield Optimization

  • After each synthetic step, extraction with ethyl acetate and washing with water are employed to remove impurities.

  • Drying agents such as anhydrous sodium sulfate are used before solvent removal under reduced pressure at approximately 60°C.

  • Crude products are purified by recrystallization from solvents like ethyl acetate and n-heptane or by column chromatography using hexane and ethyl acetate mixtures.

  • The process achieves high purity (above 98% by HPLC) and yields ranging from approximately 77% to over 97% for various intermediates and the final compound.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
1 Protection of 9-bromo-1-nonanol tert-butyldimethylsilyl chloride, imidazole, CH2Cl2 Room temp - - Forms silyl-protected bromide intermediate
2 Formation of Grignard reagent Mg, THF Room temp - - Prepares nucleophile for coupling
3 Coupling with 17β-acetyloxy estra-4,6-diene-3-one CuI catalyst, THF -30 to -40 - - Introduces side chain at 7α position
4 Nucleophilic substitution with pentafluoropentanethiol 4,4,5,5,5-pentafluoro-1-pentanethiol, NaOH, acetonitrile or DMA 25-30 - - Forms pentafluoropentyl thioether linkage
5 Oxidation H2O2, Acetic acid, Ethyl acetate 20-30 - - Adjusts oxidation state of sulfur moiety
6 Acetylation Acetic anhydride, LiBr, CuBr2, acetonitrile 15-20 - - Installs acetyloxy group at 17β position
7 Purification Recrystallization, column chromatography 50-60 77-98 >98 Ensures high purity of final compound

Research Findings and Advantages of the Method

  • The described process is commercially viable and scalable, addressing previous challenges of low yields and complex purification in fulvestrant synthesis.

  • The selective introduction of the side chain at the 7α position is favored over the β position with a ratio of approximately 1.9:1, improving product specificity.

  • Use of fluorinated pentanethiol enhances lipophilicity and potentially improves pharmacokinetic properties.

  • The multi-step synthesis allows precise control over functional groups critical for biological activity.

  • The process avoids extensive chromatographic separations by employing efficient recrystallization and solvent extraction techniques.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one, and how can they be methodologically addressed?

  • Answer : The compound’s synthesis involves steroidal core functionalization with a fluorinated thioether side chain. Key challenges include:

  • Steric hindrance : The bulky pentafluoropentylthio group at position 7α requires optimized coupling conditions (e.g., Mitsunobu reaction or thiol-ene click chemistry) to ensure regioselectivity .
  • Fluorine stability : Fluorinated groups are sensitive to hydrolysis; inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DCM) are critical during synthesis .
  • Characterization : Use high-resolution NMR (400 MHz or higher) with deuterated solvents to resolve overlapping signals from the steroid core and fluorinated side chain .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer : A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for the steroid backbone, focusing on deshielded protons near the acetyloxy group (δ 2.0–2.2 ppm) and sulfur-linked fluorinated chain (δ 1.2–1.8 ppm) .
  • GC/MS : Employ a temperature gradient (100°C to 280°C at 12°C/min) to avoid thermal degradation of the fluorinated moiety. Monitor molecular ion [M+H]⁺ at expected m/z .
  • FTIR : Confirm the acetyloxy C=O stretch (~1740 cm⁻¹) and S-C bond (~650 cm⁻¹) using diamond ATR with 32-scan averaging .

Q. What solubility and stability considerations are critical for in vitro assays involving this compound?

  • Answer :

  • Solubility : The fluorinated chain enhances lipophilicity; use DMSO for stock solutions (≤10 mM) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (3–9) to identify labile sites (e.g., acetyloxy hydrolysis). LC-MS is ideal for tracking degradation products .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

  • Answer : Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations using radiolabeled analogs (³H/¹⁴C) for competitive binding assays .
  • Conformational flexibility : Perform molecular dynamics simulations (AMBER/CHARMM) to model the fluorinated side chain’s interaction with hydrophobic receptor pockets .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Answer : Adopt a tiered approach per Project INCHEMBIOL guidelines :

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life (t₁/₂) under simulated environmental conditions (pH 5–9, 25°C).
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems spiked with ¹⁴C-labeled compound; track metabolites via HPLC-UV/MS.
  • Phase 3 (Field) : Use randomized block designs (4 replicates, 5 plants each) to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can the compound’s metabolic pathways be elucidated in hepatic models?

  • Answer :

  • In vitro hepatocytes : Incubate with human hepatocytes (e.g., HepG2) and collect samples at 0, 6, 12, 24h. Use UPLC-QTOF-MS for untargeted metabolomics .
  • Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
  • Isotope tracing : Synthesize a deuterated analog (e.g., D₃-acetyloxy) to track phase I/II metabolites .

Methodological Frameworks

Q. What theoretical frameworks guide research on this compound’s pharmacological mechanisms?

  • Answer : Link studies to:

  • Steroid receptor theory : Investigate allosteric modulation of estrogen or androgen receptors due to the fluorinated side chain’s electron-withdrawing effects .
  • QSAR modeling : Derive quantitative structure-activity relationships using descriptors like molar refractivity and topological polar surface area .

Q. How should researchers design dose-response studies to minimize off-target effects?

  • Answer :

  • Dose range : Use Hill slope models to determine EC₅₀/IC₅₀ values across 6–8 concentrations (e.g., 1 nM–100 µM) .
  • Counter-screens : Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panels) to assess selectivity .
  • Transcriptomics : Pair RNA-seq (Illumina NovaSeq) with pathway analysis (IPA, GSEA) to identify non-canonical targets .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

  • Answer : Potential factors include:

  • Cell line heterogeneity : Validate p53 status (e.g., HCT116 wild-type vs. null) and proliferation rates via live-cell imaging .
  • Batch variability : Source compounds from ≥3 independent syntheses; confirm purity (>98% by HPLC) and endotoxin levels (LAL assay) .
  • Assay interference : The fluorinated chain may quench fluorescence in MTT assays; switch to luminescence-based viability kits (CellTiter-Glo) .

Tables for Key Parameters

Parameter Method Typical Value Reference
LogP (octanol-water)Shake-flask HPLC4.2 ± 0.3
Plasma protein bindingEquilibrium dialysis (human)92% ± 2%
CYP3A4 inhibition (IC₅₀)Fluorescent substrate assay>50 µM
Hydrolysis t₁/₂ (pH 7.4)LC-MS stability study48 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one
Reactant of Route 2
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Reactant of Route 2
(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one

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